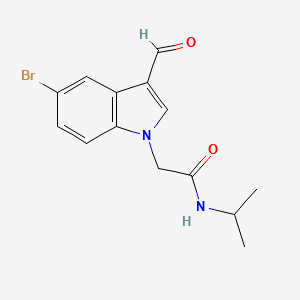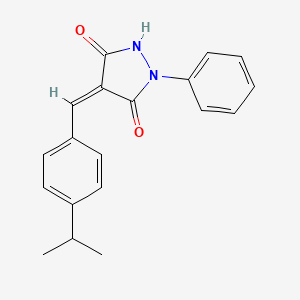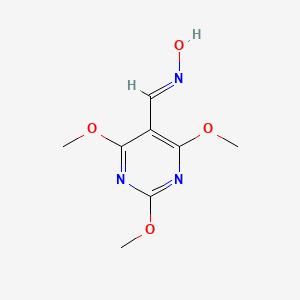![molecular formula C15H13N3OS B5796319 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)
4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antimicrobial activity against various bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity against normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. One potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its antitumor activity. Furthermore, studies are needed to determine the potential toxicity of this compound in vivo and to develop strategies to minimize its toxicity while maintaining its efficacy.
Métodos De Síntesis
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-(4-pyridinyl)-1,3-thiazol-2-amine with 4-hydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. Other methods include the reaction of 4-(4-pyridinyl)-1,3-thiazol-2-amine with various substituted benzaldehydes.
Aplicaciones Científicas De Investigación
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-[methyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-18(12-2-4-13(19)5-3-12)15-17-14(10-20-15)11-6-8-16-9-7-11/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGMHDDJMUUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)



![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)